
4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline
概要
説明
“4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline” is a chemical compound. It has a linear formula of C17H21NO . The CAS Number for this compound is 329063-78-7 .
Molecular Structure Analysis
The molecular structure of “4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline” is represented by the linear formula C17H21NO . For a similar compound, “4-(((2-ISOPROPYL-5-METHYLPHENOXY)ACETYL)AMINO)BENZAMIDE”, the linear formula is C19H22N2O3 .科学的研究の応用
However, exploring the broader context of related compounds, such as those mentioned in the provided papers, can offer insights into potential areas of application and research interest for similar compounds. For instance, the pharmacological review of Thymol, a compound with a somewhat related chemical structure, suggests significant therapeutic potential and diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects (M. F. Nagoor Meeran et al., 2017). Similarly, the study on the pharmacological properties of Chlorogenic Acid (CGA) highlights its therapeutic roles and potential for treating various disorders (M. Naveed et al., 2018).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been used in the development of insect growth regulators , suggesting potential targets could be enzymes or receptors involved in insect growth and development.
Mode of Action
If it acts similarly to related compounds used as insect growth regulators , it may interfere with the normal development and maturation processes of insects by binding to specific enzymes or receptors.
Biochemical Pathways
Based on its potential use as an insect growth regulator , it might impact the hormonal regulation pathways that control insect growth and development.
Result of Action
If it acts as an insect growth regulator , it could potentially disrupt normal insect development, leading to lethality or other detrimental effects on the insect population.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline . Factors such as temperature, pH, and presence of other chemicals can affect its stability and activity.
特性
IUPAC Name |
3-methyl-4-(5-methyl-2-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-11(2)15-7-5-12(3)9-17(15)19-16-8-6-14(18)10-13(16)4/h5-11H,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAWPINIOZEPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine](/img/structure/B3171742.png)
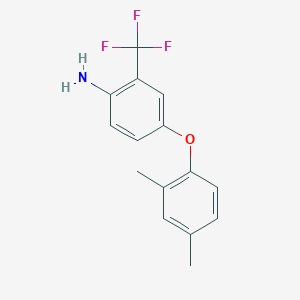
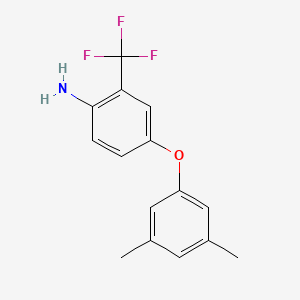
![4-[4-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171770.png)
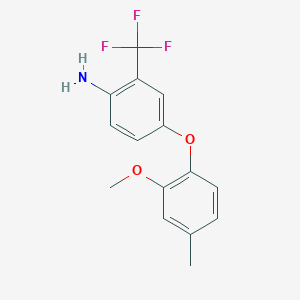
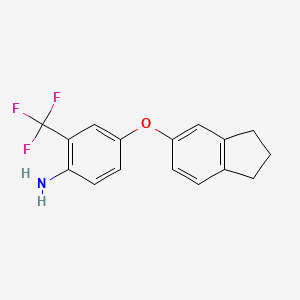
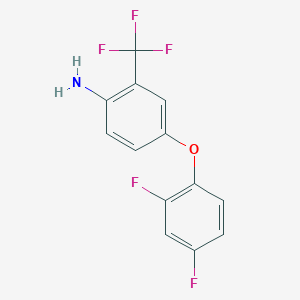
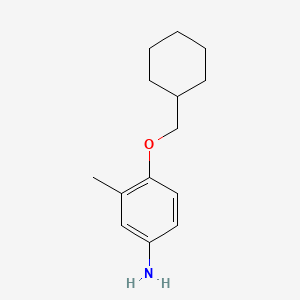
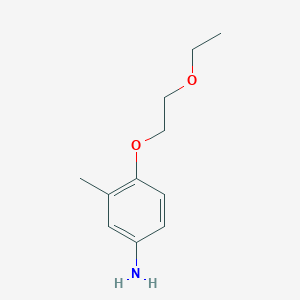

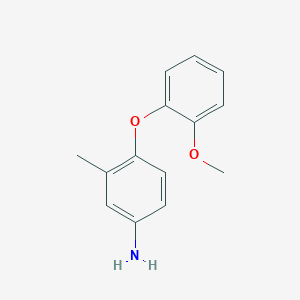
![N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B3171806.png)

![3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3171827.png)